

Application Note: Analytical Strategies for 2-Chloro-5-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

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Introduction & Compound Profile

2-Chloro-5-hydroxynicotinic acid is a functionalized pyridine derivative characterized by an amphoteric nature due to the presence of a basic pyridine nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl group. This complexity presents challenges in chromatographic retention and peak shape, often necessitating pH control or mixed-mode stationary phases.

Target Analyte Profile:

- IUPAC Name: 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid
- Molecular Formula: $C_6H_4ClNO_3$ [1]
- Molecular Weight: 173.55 g/mol [1]
- pKa Values (Predicted): ~3.5 (Carboxylic acid), ~8.5 (Phenolic OH)
- Solubility: Soluble in DMSO, Methanol; sparingly soluble in acidic water.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity assessment, raw material testing, and reaction monitoring.

Rationale: A Reverse-Phase (RP) method with ion-suppression is selected to ensure the carboxylic acid remains protonated, improving retention on C18 columns. Alternatively, mixed-mode columns are suggested for superior peak shape without aggressive ion-pairing reagents.

Chromatographic Conditions

Parameter	Specification
Column	Primary: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m Alternative: Mixed-Mode (e.g., SIELC Newcrom R1) for enhanced polar retention
Mobile Phase A	0.1% Phosphoric Acid () in Water (pH ~2.0)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	5–10 μ L
Detection	UV @ 254 nm (primary), 280 nm (secondary)
Run Time	15 minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Description
0.0	95	5	Equilibration
10.0	40	60	Linear Gradient
10.1	5	95	Wash
12.0	5	95	Hold
12.1	95	5	Re-equilibration
15.0	95	5	End

Sample Preparation Protocol

- Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL DMSO, sonicate for 5 mins, and dilute to volume with Methanol (Conc: 1 mg/mL).
- Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial) to prevent solvent mismatch peaks.
- Filtration: Filter through a 0.22 μm PTFE syringe filter prior to injection.

Method B: LC-MS/MS for Trace Impurity Analysis

Primary Application: Genotoxic impurity screening or trace quantification in complex matrices.

Rationale: Electrospray Ionization (ESI) in Negative Mode is preferred due to the carboxylic acid and phenol moieties, which deprotonate readily to form stable $[\text{M-H}]^-$ ions.

Mass Spectrometry Parameters

- Ionization: ESI Negative (ESI-)
- Precursor Ion: m/z 171.98 $[\text{M-H}]^-$ (based on ^{35}Cl isotope)
- Capillary Voltage: 2.5 kV
- Desolvation Temp: 400°C

MRM Transition Table

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
171.98	127.99	15	Loss of (Decarboxylation)
171.98	92.00	25	Loss of + HCl

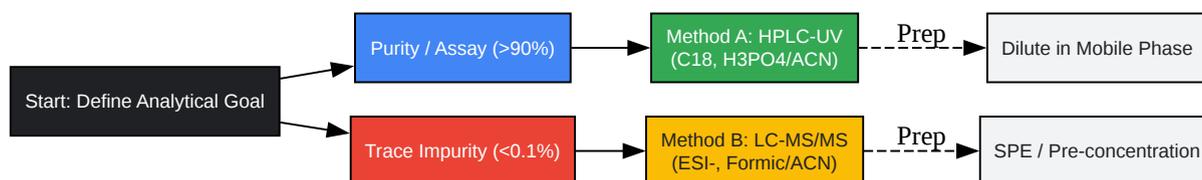
LC-MS Compatible Mobile Phase

- Phase A: 0.1% Formic Acid in Water[2]
- Phase B: 0.1% Formic Acid in Acetonitrile
- Note: Phosphoric acid (used in Method A) is non-volatile and must be replaced with Formic Acid for MS applications.

Visualized Workflows (Graphviz)

Analytical Decision Tree

This diagram guides the user in selecting the appropriate method based on the analytical goal.

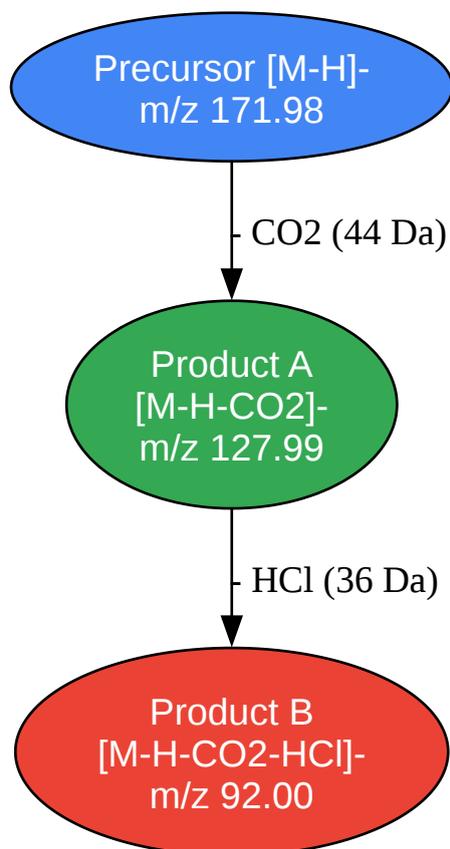


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Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

LC-MS/MS Fragmentation Pathway

A representation of the logical fragmentation for MRM optimization.



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Caption: Proposed fragmentation pathway for MRM transition selection in negative ESI mode.

Validation Criteria (ICH Q2(R1))

To ensure data trustworthiness, the selected method must be validated against the following criteria:

Parameter	Acceptance Criteria	Notes
Specificity	Resolution > 1.5 between Analyte and nearest impurity (e.g., 2-Chloronicotinic acid)	Verify using blank matrix injections.
Linearity		Range: 80% to 120% of target concentration.
Precision	RSD < 2.0% (n=6)	Repeatability at 100% test concentration.
LOD/LOQ	S/N > 3 (LOD), S/N > 10 (LOQ)	Critical for Method B (Trace Analysis).

References

- SIELC Technologies. "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column." SIELC Application Notes. Accessed January 30, 2026. [Link](#)
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Sources

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- [2. waters.com \[waters.com\]](#)
- [3. HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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